Broad Innate Immune Activation in Primary Human Leukocytes: PVP-037 vs. R848 (Resiquimod)
PVP-037 demonstrates robust broad innate immune activation in primary human leukocytes, including NF-κB activation and Th1-polarizing cytokine production (TNF, IFN-γ, IL-1β), at concentrations ≥1 µM. Crucially, this cytokine induction profile is quantitatively comparable to that elicited by the well-established TLR7/8 agonist R848 (resiquimod), but only when R848 is used at higher concentrations (≥11 µM) . This head-to-head comparison indicates that PVP-037 achieves a similar level of immune stimulation at an approximately 11-fold lower concentration than the comparator.
| Evidence Dimension | Induction of Th1-polarizing cytokines (TNF, IFN-γ, IL-1β) in primary human leukocytes |
|---|---|
| Target Compound Data | Comparable cytokine induction to R848 |
| Comparator Or Baseline | R848 (Resiquimod), a standard TLR7/8 agonist |
| Quantified Difference | PVP-037 induces comparable cytokine levels at ≥1 µM, whereas R848 requires ≥11 µM for a comparable effect. |
| Conditions | In vitro assay using primary human leukocytes. |
Why This Matters
This suggests PVP-037 is a more potent immunostimulant on a molar basis than a widely used commercial comparator, potentially allowing for lower effective doses in adjuvant formulations.
